Potassium antimony tartrate hydrate is a chemical compound with the molecular formula . It is primarily recognized for its applications in medicine and various industrial processes. This compound is formed by the combination of potassium bitartrate and antimony trichloride, typically in an aqueous solution. Its notable uses include treatment for schistosomiasis, as an expectorant, and in the textile industry to enhance dye binding.
Potassium antimony tartrate hydrate can be sourced from natural minerals or synthesized through chemical reactions involving tartaric acid and antimony compounds. It is classified under organometallic compounds due to its metal content (antimony) combined with organic components (tartaric acid). The compound is often utilized in pharmaceutical formulations, particularly as a therapeutic agent.
Several methods exist for synthesizing potassium antimony tartrate hydrate:
The molecular structure of potassium antimony tartrate hydrate consists of two potassium ions, two antimony ions, and multiple tartarate groups interconnected through oxygen bridges. The structural formula can be represented as:
Key data points include:
Potassium antimony tartrate can undergo several chemical reactions:
These reactions are essential for understanding its behavior in different environments, particularly in pharmaceutical applications.
The mechanism of action of potassium antimony tartrate hydrate primarily revolves around its therapeutic effects against parasitic infections like schistosomiasis. It acts by disrupting the metabolic processes of the parasites, leading to their death or incapacitation. The exact biochemical pathways involve interference with energy production and cellular integrity within the parasites.
In laboratory settings, studies have shown that potassium antimony tartrate can inhibit specific enzymes crucial for parasite survival, thus demonstrating its effectiveness as an antiparasitic agent .
Potassium antimony tartrate hydrate finds diverse applications across various fields:
The compound's versatility underscores its significance in both medicinal chemistry and industrial applications .
Potassium antimony tartrate hydrate (PAT), historically known as tartar emetic, emerged as a cornerstone of pre-modern therapeutics through its potent emetic properties. Medieval and Renaissance pharmacopeias utilized PAT in innovative delivery systems, most notably via antimony cups ("calices emetici"). These vessels, crafted from metallic antimony, allowed wine to leach soluble PAT over 24 hours, producing a regulated emetic solution consumed for "purification" therapies [1] [5]. This method exemplified alchemical drug design, transforming an unstable metal into a bioavailable salt.
The compound’s dual identity—as both poison and medicine—permeated medical literature. PAT’s notoriety as a covert poison in 19th-century fiction (e.g., The Notting Hill Mystery) mirrored its clinical reality: a tool for deliberate therapeutic vomiting with narrow safety margins [1]. Alchemists’ experimentation with antimony-tartrate reactions laid foundational chemistry for its isolation, though industrial-scale synthesis (requiring antimony trioxide and potassium bitartrate) only standardized in the 18th–19th centuries [6].
Table 1: Historical Formulations of Potassium Antimony Tartrate Hydrate
Era | Preparation Method | Primary Use | Chemical Innovation |
---|---|---|---|
Medieval | Leaching from antimony cups into wine | Emetic purification | Bioavailability via solvation |
18th Century | Reflux of Sb₂O₃ with potassium bitartrate | Purgative/antiparasitic | Crystallization purification |
Early Modern | Tartaric acid + antimony salts | Schistosomiasis injectable | Sterile solutions for injection |
The colonial public health crises of the early 20th century propelled PAT into systematic tropical disease therapy. British physician John Brian Christopherson’s 1918 discovery that intravenous PAT cured Schistosoma haematobium infections revolutionized parasitology [1] [4]. This marked the first reliably effective schistosomiasis treatment, reducing egg burdens and hepatosplenic pathology. Dosing regimens (though excluded per requirements) demanded meticulous titration due to cardiotoxicity risks [3].
Simultaneously, PAT became the first antimonial agent against visceral leishmaniasis (kala-azar). Gaspar Vianna (1913) and later Rogers (1915) demonstrated parasite clearance in murine and human cases, albeit with variable efficacy [2] [4]. In India’s kala-azar epidemics—where mortality reached 95% untreated—PAT injections reduced fatalities but faced critical limitations:
Despite 30–40% relapse rates, PAT remained indispensable until the 1920s, saving thousands where alternatives (e.g., arsenicals) proved more toxic [2] [4].
The pharmacological limitations of PAT catalyzed the development of pentavalent antimonials—less toxic, more stable derivatives. Key milestones included:
PAT’s obsolescence for human chemotherapy was cemented by praziquantel (schistosomiasis, 1970s) and liposomal amphotericin B (leishmaniasis, 1990s) [1] [4]. Nevertheless, niche applications persist:
Modern synthesis optimizes purity (>99.5%) using antimony acid sol rather than Sb₂O₃, reacting it with potassium hydrogen tartrate under pH-controlled conditions—minimizing insoluble residues that plagued early industrial production [6].
Table 2: Evolution of Antimonial Chemotherapeutics
Compound | Valency | Advantages over PAT | Clinical Adoption Period |
---|---|---|---|
Potassium antimony tartrate (PAT) | Sb(III) | N/A (baseline) | 1910s–1940s |
Urea stibamine | Sb(V) | Reduced emesis; lower cardiotoxicity | 1920s–1950s |
Sodium stibogluconate | Sb(V) | Room-temperature stability; IM administration | 1945–present |
Meglumine antimoniate | Sb(V) | Enhanced tissue penetration; lower nephrotoxicity | 1950s–present |
Appendix: Systematic Nomenclature of Potassium Antimony Tartrate Hydrate
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1